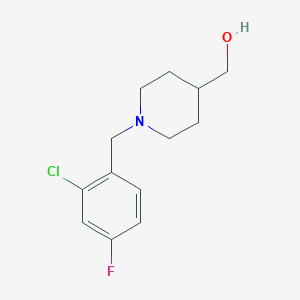![molecular formula C15H13BrO2 B1420999 2-(Bromometil)-[1,1'-bifenil]-2-carboxilato de metilo CAS No. 38399-65-4](/img/structure/B1420999.png)
2-(Bromometil)-[1,1'-bifenil]-2-carboxilato de metilo
Descripción general
Descripción
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to one of the phenyl rings and a carboxylate ester group attached to the other phenyl ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the preparation of advanced materials, such as liquid crystals and polymers, due to its biphenyl core structure.
Organic Synthesis: It serves as a versatile building block for the construction of complex organic molecules, including natural products and functionalized aromatic compounds.
Mecanismo De Acción
Target of Action
This compound is a key intermediate in the synthesis of various chemical compounds and its specific biological targets may vary depending on the final product .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have moderate bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate typically involves the bromination of a biphenyl derivative followed by esterification. One common method involves the bromination of 2’-methyl-[1,1’-biphenyl]-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or to convert the bromomethyl group to a carboxyl group.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted biphenyl derivatives
- Carboxylic acids
- Alcohols
Comparación Con Compuestos Similares
- Methyl 4’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate
- Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-3-carboxylate
- Methyl 2’-(chloromethyl)-[1,1’-biphenyl]-2-carboxylate
Comparison: Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate is unique due to the specific positioning of the bromomethyl and carboxylate ester groups on the biphenyl core. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its chloromethyl analog, the bromomethyl derivative is generally more reactive in nucleophilic substitution reactions due to the better leaving group ability of bromine.
Propiedades
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLRHUGEKOPRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673760 | |
| Record name | Methyl 2'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38399-65-4 | |
| Record name | Methyl 2'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


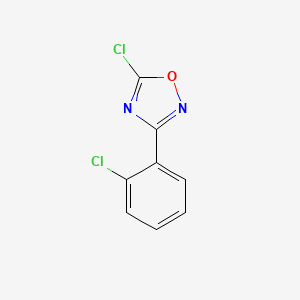
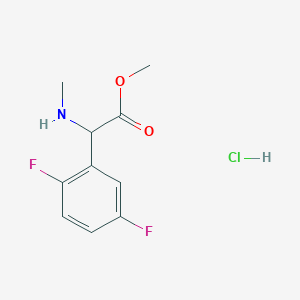
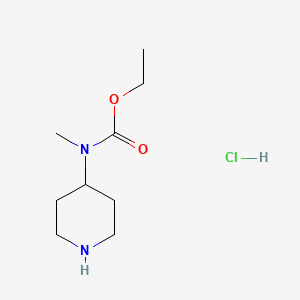
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)
![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)
![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)
![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)
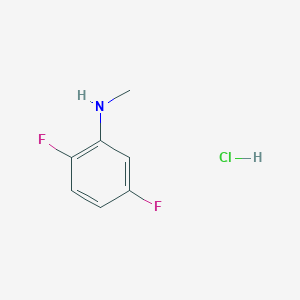
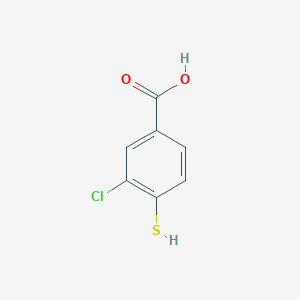
![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1420933.png)
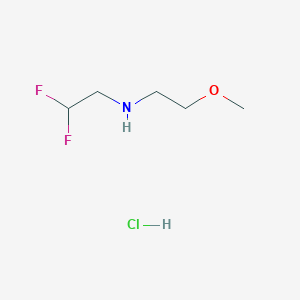
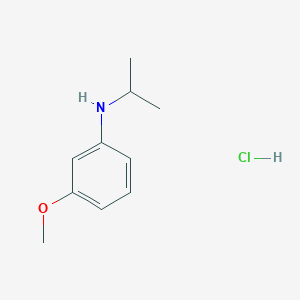
![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)
